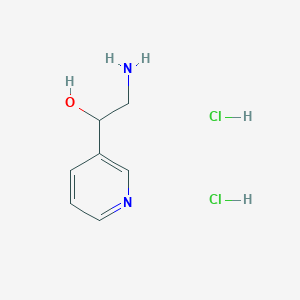

2-Hydroxy-3-pyridyl ethylamine dihydrochloride

Description

BenchChem offers high-quality 2-Hydroxy-3-pyridyl ethylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-pyridyl ethylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-pyridin-3-ylethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5,7,10H,4,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKINQDVRZGRCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590045 |

Source

|

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-01-5 |

Source

|

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-pyridyl Ethylamine Dihydrochloride

This guide provides a comprehensive overview of a robust synthetic pathway for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, a key intermediate in pharmaceutical research and development. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

2-Hydroxy-3-pyridyl ethylamine dihydrochloride is a valuable building block in medicinal chemistry, primarily due to the presence of the 2-hydroxypyridine moiety, which is a known bioisostere for carboxylic acids and amides, and the ethylamine side chain that allows for diverse functionalization. The synthesis of this molecule presents a key challenge: the selective functionalization of the pyridine ring and the subsequent reduction of a nitrile group without affecting the sensitive 2-hydroxy (or its tautomeric 2-pyridone) functionality.

The synthetic strategy outlined herein addresses these challenges through a multi-step sequence starting from a readily available precursor. The core of this pathway involves the strategic introduction of a cyano group, which serves as a precursor to the ethylamine side chain, and the judicious use of a protecting group to ensure the integrity of the 2-hydroxy group during the critical reduction step.

The overall synthetic transformation can be visualized as follows:

Caption: Hydrolysis of 2-chloropyridine to 2-hydroxypyridine.

Protocol:

-

To a solution of 2-chloropyridine (1 equivalent) in water, add sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

-

The product, 2-hydroxypyridine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Expertise & Experience: The use of a strong base like NaOH is crucial for the nucleophilic aromatic substitution of the chloride. The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is an important consideration; in aqueous solutions and in the solid state, the pyridone form is generally favored. [1][2]

Step 2: Synthesis of 2-Hydroxy-3-cyanopyridine (2-Hydroxynicotinonitrile)

The introduction of a cyano group at the 3-position of the pyridine ring is a key step. This can be achieved through various methods, including the cyanation of a halogenated precursor. A common route involves the synthesis from 3-cyanopyridine N-oxide. [3] Reaction:

Caption: Synthesis of 2-Hydroxy-3-cyanopyridine.

Protocol:

-

Preparation of 2-Chloro-3-cyanopyridine: Dissolve 3-cyanopyridine N-oxide (1 equivalent) in phosphorus oxychloride (POCl₃) and heat the mixture. The reaction progress should be monitored by TLC. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate) to precipitate the product.

-

Hydrolysis to 2-Hydroxy-3-cyanopyridine: The obtained 2-chloro-3-cyanopyridine (1 equivalent) is then subjected to hydrolysis under basic conditions, similar to Step 1, using aqueous sodium hydroxide. The reaction mixture is heated to reflux, and upon completion, it is cooled and acidified to precipitate the 2-hydroxy-3-cyanopyridine.

-

The product is collected by filtration, washed with water, and dried.

Trustworthiness: Each step of this sequence is a well-established transformation in pyridine chemistry. The purity of the intermediates should be confirmed by analytical techniques such as NMR and melting point determination to ensure the success of the subsequent steps.

Step 3: O-Benzylation of 2-Hydroxy-3-cyanopyridine (Protection)

To prevent undesired reduction of the pyridine ring during the nitrile hydrogenation, the 2-hydroxy group is protected as a benzyl ether. This is a critical step to ensure the selectivity of the subsequent reduction.

Reaction:

Caption: Protection of the 2-hydroxy group as a benzyl ether.

Protocol:

-

To a solution of 2-hydroxy-3-cyanopyridine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

To this suspension, add benzyl bromide (BnBr, 1.1-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(benzyloxy)-3-cyanopyridine. [4] Expertise & Experience: The choice of base and solvent is crucial for favoring O-alkylation over N-alkylation of the pyridone tautomer. [5]Using a polar aprotic solvent like DMF and a carbonate base generally favors the desired O-benzylation.

Step 4: Reduction of 2-(Benzyloxy)-3-cyanopyridine

The nitrile group of the protected intermediate is now selectively reduced to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Reaction:

Caption: Catalytic hydrogenation of the nitrile group.

Protocol:

-

Dissolve 2-(benzyloxy)-3-cyanopyridine (1 equivalent) in an alcoholic solvent, such as ethanol, saturated with ammonia.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Hydrogenate the mixture in a high-pressure autoclave under a hydrogen atmosphere (typically 50-100 psi).

-

The reaction is typically run at room temperature or with gentle heating and should be monitored for hydrogen uptake.

-

Upon completion, the catalyst is carefully filtered off through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with the solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-(benzyloxy)-3-pyridyl ethylamine.

Authoritative Grounding: The use of Raney Nickel in an ammonia-saturated alcoholic solvent is a standard and effective method for the reduction of nitriles to primary amines, minimizing the formation of secondary amine byproducts. [6]

Step 5: Deprotection of the 2-Hydroxy Group (Hydrogenolysis)

The benzyl protecting group is removed via catalytic hydrogenolysis to unveil the desired 2-hydroxy functionality. This step can often be combined with the nitrile reduction if a palladium catalyst is used. However, for clarity and control, a separate deprotection step is outlined here.

Reaction:

Caption: Removal of the benzyl protecting group by hydrogenolysis.

Protocol:

-

Dissolve the crude 2-(benzyloxy)-3-pyridyl ethylamine from the previous step in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (a balloon is often sufficient for this deprotection) at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 2-hydroxy-3-pyridyl ethylamine. [7][8]

Step 6: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base into its more stable dihydrochloride salt, which is typically a crystalline solid and easier to handle and purify.

Reaction:

Caption: Formation of the dihydrochloride salt.

Protocol:

-

Dissolve the crude 2-hydroxy-3-pyridyl ethylamine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol or isopropanol (or bubble HCl gas through the solution) until the solution is acidic.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final product, 2-Hydroxy-3-pyridyl ethylamine dihydrochloride.

Data Summary

The following table summarizes the key reagents and expected outcomes for each step of the synthesis.

| Step | Starting Material | Key Reagents | Product | Expected Yield (Typical) |

| 1 | 2-Chloropyridine | NaOH, H₂O | 2-Hydroxypyridine | >90% |

| 2 | 3-Cyanopyridine N-oxide | POCl₃, then NaOH, H₂O | 2-Hydroxy-3-cyanopyridine | 70-80% (over two steps) |

| 3 | 2-Hydroxy-3-cyanopyridine | Benzyl bromide, K₂CO₃, DMF | 2-(Benzyloxy)-3-cyanopyridine | 80-90% |

| 4 | 2-(Benzyloxy)-3-cyanopyridine | H₂, Raney Ni, NH₃/EtOH | 2-(Benzyloxy)-3-pyridyl ethylamine | 70-85% |

| 5 | 2-(Benzyloxy)-3-pyridyl ethylamine | H₂, Pd/C, EtOH | 2-Hydroxy-3-pyridyl ethylamine | >95% |

| 6 | 2-Hydroxy-3-pyridyl ethylamine | HCl in EtOH | 2-Hydroxy-3-pyridyl ethylamine dihydrochloride | >95% |

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. By employing a strategic protection-deprotection sequence for the 2-hydroxy group, this methodology overcomes the inherent challenges associated with the selective reduction of a nitrile in the presence of a sensitive hydroxypyridine moiety. The provided step-by-step protocols, supported by scientific rationale and key experimental considerations, are intended to empower researchers to successfully synthesize this valuable pharmaceutical intermediate with high purity and in good yield.

References

-

Glycoscience Protocols. (2021). Benzylation of hydroxyl groups by Williamson reaction. In GlycoPODv2. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Research. (n.d.). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

-

The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

National Center for Biotechnology Information. (n.d.). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. [Link]

- Google Patents. (n.d.).

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

-

MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

-

Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine - Eureka. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

The Good Scents Company. (n.d.). 2-pyridone, 142-08-5. [Link]

-

Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. [Link]

-

National Center for Biotechnology Information. (n.d.). Boosting Hydrogenation of CO2 Using Cationic Cu Atomically Dispersed on 2D γ‐Al2O3 Nanosheets. [Link]

-

ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

-

PrepChem.com. (n.d.). STEP A: Preparation of 2-amino-3-benzyloxypyridine. [Link]

-

RSC Publishing. (n.d.). Pyridine-catalyzed desulfonative borylation of benzyl sulfones. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

J-Stage. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. [Link]

-

ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction.... [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Trajectory of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride: A Technical Guide to its Putative Mechanism of Action

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective mechanism of action for the novel compound, 2-Hydroxy-3-pyridyl ethylamine dihydrochloride. In the absence of direct empirical data, this document synthesizes information from structurally analogous compounds to formulate a scientifically grounded hypothesis regarding its molecular targets and downstream signaling pathways. Drawing from the well-established pharmacology of pyridylethylamine and phenethylamine derivatives, we postulate that 2-Hydroxy-3-pyridyl ethylamine dihydrochloride may exhibit a multi-target profile, primarily engaging with histamine receptors, while also potentially modulating dopaminergic and serotonergic systems. This guide further provides a comprehensive suite of validated experimental protocols to systematically investigate and elucidate the precise mechanism of action, thereby empowering researchers to unlock the therapeutic potential of this compound.

Introduction: Deconstructing the Molecular Architecture

2-Hydroxy-3-pyridyl ethylamine dihydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with a hydroxyl group and an ethylamine side chain[1]. This unique structural arrangement positions it at the intersection of two pharmacologically significant classes of molecules: pyridylethylamines and phenethylamines. The pyridylethylamine scaffold is notably present in agonists of histamine receptors, while the phenethylamine core is a ubiquitous feature in a vast array of central nervous system (CNS) active agents, including stimulants, hallucinogens, and antidepressants[2][3].

The strategic placement of the hydroxyl group on the pyridine ring is anticipated to influence the compound's electronic properties and its ability to form hydrogen bonds, thereby critically impacting its binding affinity and selectivity for various receptor targets. This guide will, therefore, explore the plausible mechanistic avenues stemming from these structural attributes.

Postulated Mechanisms of Action: A Tripartite Hypothesis

Based on the foundational principles of structure-activity relationships (SAR), we propose a tripartite mechanism of action for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, centered on its potential interaction with histamine, dopamine, and serotonin pathways.

Primary Hypothesis: Histamine H1 Receptor Agonism

The most direct structural analog to the core of our compound of interest is 2-pyridylethylamine, a well-documented and selective histamine H1 receptor agonist[3][4][5]. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11, leading to the activation of phospholipase C and the subsequent mobilization of intracellular calcium.

The ethylamine side chain is a crucial pharmacophoric element for H1 receptor activation. It is therefore highly probable that 2-Hydroxy-3-pyridyl ethylamine dihydrochloride will exhibit agonistic activity at the H1 receptor. The presence of the hydroxyl group may further enhance binding affinity through additional hydrogen bonding interactions within the receptor's binding pocket.

Caption: Postulated Histamine H1 Receptor Signaling Pathway.

Secondary Hypothesis: Modulation of Dopaminergic Systems

The phenethylamine backbone of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride suggests a potential interaction with dopamine receptors. Numerous phenethylamine derivatives are known to act as dopamine receptor agonists or reuptake inhibitors[6][7]. Specifically, compounds with a pyridine ring have been shown to possess affinity for dopamine D2 and D3 receptors[8]. Furthermore, some derivatives act as selective D4 receptor agonists[9].

Therefore, it is plausible that 2-Hydroxy-3-pyridyl ethylamine dihydrochloride could function as a direct agonist at one or more dopamine receptor subtypes or as an inhibitor of the dopamine transporter (DAT), leading to increased synaptic dopamine levels.

Caption: Potential Dopaminergic Mechanisms of Action.

Tertiary Hypothesis: Interaction with Serotonergic Pathways

The structural similarity to phenethylamines also points towards a possible interaction with the serotonin system. Many substituted phenethylamines exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes[10][11]. Additionally, some pyridine-containing compounds have been developed as serotonin receptor agonists[10]. Inhibition of the serotonin transporter (SERT) is another common mechanism for this class of molecules[12].

Consequently, 2-Hydroxy-3-pyridyl ethylamine dihydrochloride may act as an agonist at serotonin receptors or as a serotonin reuptake inhibitor, thereby modulating serotonergic neurotransmission.

Experimental Validation: A Step-by-Step Methodological Approach

To empirically determine the mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols provide a robust framework for this investigation.

Receptor Binding Assays

The initial step is to ascertain the binding affinity of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride for its putative targets. This is achieved through competitive radioligand binding assays[13][14].

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human recombinant receptor of interest (e.g., histamine H1, dopamine D1-D5, serotonin 5-HT1A, 5-HT2A).

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]-pyrilamine for H1, [3H]-spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

-

Add increasing concentrations of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride (the competitor).

-

To determine non-specific binding, add a high concentration of a known, non-labeled ligand for the target receptor to a separate set of wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Table 1: Putative Receptor Binding Targets and Corresponding Radioligands

| Receptor Target | Radioligand |

| Histamine H1 | [3H]-pyrilamine |

| Dopamine D1 | [3H]-SCH23390 |

| Dopamine D2 | [3H]-spiperone |

| Dopamine D3 | [3H]-spiperone |

| Dopamine D4 | [3H]-spiperone |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT |

| Serotonin 5-HT2A | [3H]-ketanserin |

Functional Assays

Following the identification of high-affinity binding targets, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Functional Assay for Gs and Gi-coupled Receptors

For receptors that modulate adenylyl cyclase activity (e.g., D1-like dopamine receptors are Gs-coupled, while D2-like and 5-HT1A receptors are Gi-coupled), measuring changes in intracellular cyclic AMP (cAMP) levels is a standard functional readout[15][16][17][18][19].

-

Cell Preparation:

-

Culture cells expressing the receptor of interest.

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride.

-

For Gi-coupled receptors, co-stimulate with a known adenylyl cyclase activator (e.g., forskolin) to measure the inhibition of cAMP production.

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the compound.

-

For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

-

For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value.

-

Monoamine Transporter Uptake Assays

To investigate the potential inhibitory effects on dopamine and serotonin transporters, a radiolabeled neurotransmitter uptake assay is employed[20][21][22][23].

Experimental Protocol: Monoamine Uptake Inhibition Assay

-

Cell Preparation:

-

Use cell lines stably expressing the human dopamine transporter (DAT) or serotonin transporter (SERT).

-

Seed the cells in a 96-well plate.

-

-

Uptake Assay:

-

Wash the cells with a suitable uptake buffer.

-

Pre-incubate the cells with increasing concentrations of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride or a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

-

Initiate the uptake by adding a fixed concentration of a radiolabeled neurotransmitter ([3H]-dopamine or [3H]-serotonin).

-

Incubate for a short period at 37°C.

-

-

Termination and Measurement:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of uptake inhibition for each concentration of the compound.

-

Determine the IC50 value for uptake inhibition.

-

Caption: Experimental Workflow for Mechanism of Action Elucidation.

Conclusion and Future Directions

The structural features of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride strongly suggest a complex pharmacological profile with the potential to interact with multiple neurotransmitter systems. The primary hypothesized mechanism is agonism at the histamine H1 receptor, with secondary and tertiary possibilities involving modulation of dopaminergic and serotonergic pathways. The experimental framework provided in this guide offers a clear and robust path to systematically test these hypotheses and to precisely define the compound's mechanism of action. A thorough understanding of its molecular targets and functional effects is a critical prerequisite for any further preclinical and clinical development. Future studies should also investigate its in vivo effects in relevant animal models to correlate its molecular mechanism with its physiological and behavioral outcomes.

References

- Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940.

- Vacher, B., Bonnafous, R., Cazes, M., Funes, P., Monferini, E., Pignol, G., & Rouch, A. M. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of medicinal chemistry, 42(9), 1648–1660.

- Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini-Reviews in Medicinal Chemistry, 4(9), 935-940.

-

Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved from [Link]

-

Wikipedia. (2023). Substituted phenethylamine. Retrieved from [Link]

- Kim, J. H., Lee, S. Y., Lee, Y. S., & Pae, A. N. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 26(5), 481–487.

- Kim, D. J., Chung, J. Y., & Lee, S. (2006). 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one Oximes as Potent Dopamine D4 Receptor Agonists for the Treatment of Erectile Dysfunction. Journal of medicinal chemistry, 49(15), 4548–4552.

- Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists.

- van de Witte, S. V., Kruse, C. G., & van der Goot, H. (1995). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of medicinal chemistry, 38(18), 3504–3509.

- Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal research reviews, 31(4), 483–519.

- Negro, A., & Koverech, A. (2017). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Journal of pain research, 10, 1327–1335.

-

Wikipedia. (2024). Methylphenidate. Retrieved from [Link]

-

Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Daniele, S., Lecca, D., Trincavelli, M. L., & Martini, C. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et biophysica acta, 1830(10), 4752–4758.

-

Wikipedia. (2023). 2-Pyridylethylamine. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). 2-Pyridylethylamine (hydrochloride). Retrieved from [Link]

- Kim, Y., Cheong, J. H., & Lee, S. Y. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 27(1), 93–99.

-

Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.16.1–1.16.20.

- Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Pressly, B., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1438–1447.

-

DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]

- Satała, G., Duszyńska, B., & Bojarski, A. J. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules (Basel, Switzerland), 25(22), 5437.

-

ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay. Retrieved from [Link]

- Nocentini, A., Gratteri, P., & Supuran, C. T. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 26(21), 6483.

-

Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

-

MDPI. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]

-

MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Pyridylethylamine (hydrochloride) - MedChem Express [bioscience.co.uk]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 15. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 16. cAMP-Glo™ Assay Protocol [promega.com]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of Mycophenolate Mofetil Impurity A

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive characterization of Mycophenolate Mofetil Impurity A (CAS 1322681-36-6), a known process-related impurity and potential degradant of the immunosuppressive agent Mycophenolate Mofetil. A thorough understanding of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the chemical identity, synthesis, and purification of Impurity A. It further details a multi-faceted analytical approach for its characterization, encompassing spectroscopic and chromatographic techniques. The potential biological implications of this impurity are also discussed in the context of the known mechanism of action of the active pharmaceutical ingredient (API). This guide is intended to serve as a valuable resource for researchers, quality control analysts, and formulation scientists involved in the development and manufacturing of Mycophenolate Mofetil.

Introduction: The Importance of Impurity Profiling in Drug Development

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing. Impurities in a drug substance can arise from various sources, including the starting materials, intermediates, and by-products of the synthetic process, as well as from degradation of the API during storage.[1] Even in small amounts, impurities can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory agencies worldwide mandate rigorous impurity profiling to identify and quantify these substances.

Mycophenolate Mofetil is a prodrug of Mycophenolic Acid (MPA), a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[] By inhibiting IMPDH, MPA selectively blocks the de novo pathway of guanine nucleotide synthesis, thereby exerting a cytostatic effect on T and B lymphocytes.[3] This mechanism of action underpins its widespread use as an immunosuppressant in solid organ transplantation to prevent rejection.[]

Given its critical therapeutic role, ensuring the purity of Mycophenolate Mofetil is paramount. This guide focuses on a key impurity, designated as Mycophenolate Mofetil Impurity A in the European Pharmacopoeia (EP), also known as O-Desmethyl Mycophenolate Mofetil.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of an impurity is the foundation for developing robust analytical methods for its detection and control.

| Property | Value | Source |

| Chemical Name | 2-Morpholinoethyl-(E)-6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | [4][5] |

| Synonyms | Mycophenolate Mofetil USP Related Compound A; O-Desmethyl Mycophenolate Mofetil | [4] |

| CAS Number | 1322681-36-6 | [5][6] |

| Molecular Formula | C₂₂H₂₉NO₇ | [5][7] |

| Molecular Weight | 419.47 g/mol | [5][7] |

| Physical Form | Sticky Solid, Brown | [4] |

| Solubility | Soluble in Methanol, Chloroform (Slightly), Ethyl Acetate (Slightly) | [4][5] |

| Storage | Store at -20°C under an inert atmosphere. Hygroscopic, Moisture and Temperature Sensitive. | [4][5] |

Synthesis and Formation Pathways

Mycophenolate Mofetil Impurity A can be formed during the synthesis of the API or as a degradation product. Understanding its formation is key to implementing control strategies.

Synthesis for Use as a Reference Standard

A common route for the synthesis of Impurity A for use as a reference standard involves the demethylation of Mycophenolate Mofetil. One patented method utilizes boron tribromide in dichloromethane.[8]

Caption: Synthetic pathway for Mycophenolate Mofetil Impurity A.

Step-by-Step Synthesis Protocol:

-

Under a nitrogen atmosphere, charge a three-necked flask with Mycophenolate Mofetil (43.35 g) and magnesium iodide (5.56 g).

-

Add dichloromethane (433.5 ml) and stir the mixture, cooling it to between -15°C and -10°C.

-

Slowly add a solution of boron tribromide (100.20 g) in dichloromethane (200 ml) dropwise.

-

After the addition is complete, gradually raise the temperature to 30-35°C and maintain for 3-4 hours.

-

Upon reaction completion, pour the reaction mixture into an ice-water mixture (1500 ml) with stirring.

-

Separate the organic layer and wash it sequentially with a 5% aqueous sodium bicarbonate solution (200 ml) and saturated brine (200 ml).

-

Dry the organic layer over anhydrous sodium sulfate for 4 hours and then evaporate the solvent under reduced pressure to yield the crude Impurity A.[8]

-

Further purification can be achieved by recrystallization from a mixture of butyl acetate and ethanol.[8]

Potential Formation During API Synthesis and Degradation

Impurities in Mycophenolate Mofetil can arise from unreacted starting materials, by-products of side reactions, or degradation of the API.[1] The formation of Impurity A is plausible under conditions that could lead to the demethylation of the methoxy group on the isobenzofuranone ring system. This could potentially be triggered by certain reagents or prolonged exposure to acidic or thermal stress during the manufacturing process.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of Mycophenolate Mofetil Impurity A.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (300 MHz, CDCl₃) δ (ppm): 1.73, 2.10, 2.21, 2.32, 2.39, 2.49, 2.74, 3.38, 3.60, 3.64, 3.69, 4.08, 4.26, 5.05, 5.09.[9]

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 11.35, 16.15, 23.33, 32.78, 34.27, 53.60, 53.70, 56.88, 58.38, 60.75, 61.21, 66.66, 66.68, 68.11, 71.91, 112.41, 119.89, 123.57, 128.90, 133.51, 146.55, 155.32, 162.68, 168.78, 172.89.[9]

Detailed peak assignments would require further 2D NMR experiments, but the provided shifts are consistent with the proposed structure of O-Desmethyl Mycophenolate Mofetil.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity.

Electrospray Ionization (ESI-MS):

-

[M+H]⁺: 547.29 Da

-

[M+Na]⁺: 569.27 Da

-

[M+K]⁺: 585.25 Da

-

[2M+Na]⁺: 1115.61 Da[9]

The fragmentation pattern of Impurity A would be expected to show characteristic losses of the morpholinoethyl ester side chain and cleavages within the hexenoate linker. A detailed fragmentation analysis using high-resolution mass spectrometry (HRMS) would be necessary for complete structural confirmation.

Caption: General analytical workflow for impurity analysis.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying Impurity A from Mycophenolate Mofetil and other related substances.

Validated RP-HPLC Method for Mycophenolate Mofetil and Impurities:

A number of RP-HPLC methods have been developed and validated for the analysis of Mycophenolate Mofetil. A representative method is summarized below.

| Parameter | Condition |

| Column | Symmetry C18 (4.6 mm ID × 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 4.0) in a ratio of 65:35 (v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 216 nm |

| Retention Time (MMF) | ~2.65 min |

Reference:[10]

Method Validation Considerations (as per ICH Q2(R1)): [8]

-

Specificity: The method should be able to resolve Impurity A from the API and other potential impurities.

-

Linearity: A linear relationship between the peak area and the concentration of Impurity A should be established over a defined range.

-

Accuracy: The closeness of the test results to the true value should be determined by recovery studies.

-

Precision: The repeatability and intermediate precision of the method should be assessed.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of Impurity A that can be reliably detected and quantified should be determined.

-

Robustness: The method's performance should be evaluated under small, deliberate variations in chromatographic conditions.

Step-by-Step Protocol for Quantification:

-

Standard Preparation: Prepare a stock solution of Mycophenolate Mofetil Impurity A reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[11] Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the Mycophenolate Mofetil drug substance or a powdered tablet formulation and dissolve it in the diluent to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC or UPLC system.

-

Data Analysis: Integrate the peak areas of Impurity A in the chromatograms of the standard and sample solutions. Construct a calibration curve from the standard solutions and determine the concentration of Impurity A in the sample.

Biological Activity and Potential Impact

While there is a lack of specific studies on the biological activity of Mycophenolate Mofetil Impurity A, its structural similarity to the active metabolite, Mycophenolic Acid, warrants consideration. The primary mechanism of action of MPA is the inhibition of IMPDH.[3] The structural modification in Impurity A (the presence of a hydroxyl group in place of a methoxy group on the isobenzofuranone ring) could potentially alter its ability to bind to and inhibit IMPDH.

It is plausible that Impurity A may possess some level of immunosuppressive activity, although likely different from that of MPA. However, without specific pharmacological and toxicological data, its impact on the overall safety and efficacy profile of Mycophenolate Mofetil remains to be fully elucidated. As a matter of principle in drug development, all impurities should be controlled to the lowest reasonably achievable levels.

Caption: Mechanism of action of Mycophenolate Mofetil.

Conclusion

This technical guide has provided a detailed characterization of Mycophenolate Mofetil Impurity A. A thorough understanding and control of this and other impurities are essential for ensuring the consistent quality and safety of Mycophenolate Mofetil. The synthetic and analytical protocols outlined herein provide a framework for the isolation, identification, and quantification of this impurity. Further investigation into the specific biological activity and potential toxicity of Impurity A is warranted to fully assess its risk profile.

References

- Preparation method of mycophenol

- Mycophenol

- Mycophenolate Mofetil. PubChem.

- Mycophenolate Mofetil. Tokyo Chemical Industry Co., Ltd.

- Allison, A. C., & Eugui, E. M. (2000). Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF).

- Mycophenol

- Mycophenol

- mycophenolate mofetil and its Impurities.

- Process for the Preparation of Mycophenol

- An Improved Process For The Preparation Of Mycophenol

- Mass Spectrometry - Fragmentation P

- Reddy, T. V. B., Ramu, G., Kumar, M. S., & Rambabu, C. (2013). Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. Asian Journal of Chemistry, 25(5), 2821.

- Process for preparing mycophenol

- process for preparing mycophenol

- Eugui, E. M., & Allison, A. C. (1993). Immunosuppressive activity of mycophenolate mofetil. Annals of the New York Academy of Sciences, 685, 309-329.

- Muchakayala, S. K., Katari, N. K., Godavarthi, A., Vangala, V. R., & Jonnalagadda, S. B. (2022). AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS. Scientific reports, 12(1), 19098.

- O-Desmethyl Mycophenol

- MYCOPHENOL

- Mycophenolate Mofetil Rel

- Sollinger, H. W. (1995). Mycophenolate mofetil: a unique immunosuppressive agent.

- Mass fragmentation pattern of (a) proposed impurity DP2, (b) impurity G, and (c) mycophenolate mofetil.

- Mycophenolate mofetil(128794-94-5) 1H NMR spectrum. ChemicalBook.

- Tsina, I., Chu, F., Hama, K., Lee, T., & Tarnowski, T. (1996). High-performance liquid chromatographic method for the determination of mycophenolate mofetil in human plasma. Journal of chromatography.

- Fragmentation pathways of pronated MMF and its major RSs.

- Makula, A., Kumar, T. R., & Khagga, M. (2015). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. Journal of Young Pharmacists, 7(4), 302.

- Jain, D. K., Patel, P., & Jain, N. K. (2012). Development and validation of HPTLC method for the determination of mycophenolate mofetil in bulk and pharmaceutical formulation.

- Reddy, T. V. B., Ramu, G., Kumar, M. S., & Rambabu, C. (2013). Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. Asian Journal of Chemistry, 25(5), 2821.

- Lipsky, J. J. (1996). Mycophenolate mofetil (CellCept): immunosuppression on the cutting edge. Mayo Clinic proceedings, 71(11), 1091-1094.

- Mass Spectrometry: Interpreting Fragmentation P

- Structure of MMF and its major degraded products.

Sources

- 1. omchemlabs.in [omchemlabs.in]

- 3. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycophenolate Mofetil EP Impurity A | 1322681-36-6 | SynZeal [synzeal.com]

- 5. allmpus.com [allmpus.com]

- 6. store.usp.org [store.usp.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Preparation method of mycophenolate mofetil impurity A - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP1740563A2 - Mycophenolate mofetil impurity - Google Patents [patents.google.com]

- 10. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of 2-Hydroxy-3-pyridyl ethylamine"

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-pyridyl Ethylamine

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and molecular biology, it is not uncommon to encounter compounds with significant structural promise yet a sparse history in the scientific literature. 2-Hydroxy-3-pyridyl ethylamine represents one such molecule. While direct, extensive research on this specific chemical entity is limited, its core structure—a pyridylethylamine—places it within a class of compounds known for a diverse range of biological activities. This guide, therefore, adopts a dual strategy. Firstly, it provides a comprehensive overview of the known biological activities of structurally analogous compounds, thereby establishing a predictive framework for the potential actions of 2-Hydroxy-3-pyridyl ethylamine. Secondly, it lays out a rigorous, field-proven experimental roadmap for the systematic evaluation of this molecule, empowering researchers to elucidate its unique biological profile. This document is structured not as a rigid template, but as a logical progression from established knowledge to a robust investigational plan.

Part 1: The Pyridylethylamine Scaffold - A Foundation of Diverse Bioactivity

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its ability to engage in a wide array of biological interactions.[1][2] Its properties, including basicity, stability, and hydrogen-bonding capability, make it a privileged scaffold in drug design.[3][4] The ethylamine side chain, in turn, is a common feature in many neurotransmitters and other bioactive molecules, facilitating interactions with various receptors and enzymes. The combination of these two moieties in the pyridylethylamine framework gives rise to a versatile platform for discovering novel therapeutic agents. The biological activities of pyridine derivatives are vast, encompassing antimicrobial, antiviral, antitumor, antimalarial, and anti-inflammatory properties, among others.[1][2][4][5][6]

Part 2: Extrapolating Potential Biological Activities from Structural Analogs

The biological profile of 2-Hydroxy-3-pyridyl ethylamine can be hypothesized by examining its closest structural relatives. The addition of a hydroxyl group at the 2-position of the pyridine ring is expected to significantly influence its electronic properties, hydrogen bonding capacity, and metabolism, potentially leading to a unique pharmacological profile compared to its non-hydroxylated counterpart, 3-pyridylethylamine, or its regioisomer, 2-pyridylethylamine.

Histaminergic Activity: A Primary Hypothesis

The most well-documented activity of a close analog, 2-pyridylethylamine, is its role as a selective histamine H1 receptor agonist.[7][8] It is widely used as a tool compound in pharmacological studies to stimulate H1 receptor-mediated responses.[9][10] However, it's noteworthy that in some systems, such as mouse preoptic/anterior hypothalamic neurons, 2-pyridylethylamine has been shown to act as a partial agonist with lower potency than histamine.[11]

-

Mechanistic Insight: Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[12] Agonist binding triggers a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

The presence of the hydroxyl group on 2-Hydroxy-3-pyridyl ethylamine could alter its binding affinity and efficacy at the H1 receptor compared to 2-pyridylethylamine.

Antiproliferative and Anticancer Potential

Pyridine derivatives have demonstrated significant potential as anticancer agents.[1] The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis and interfere with key signaling pathways in cancer cells. For instance, various pyridine-containing compounds have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in cancer.[13][14][15][16]

-

Structure-Activity Relationship (SAR) Insights: Studies on pyridine derivatives have shown that the presence and position of substituents like hydroxyl (-OH) and amino (-NH2) groups can enhance antiproliferative activity.[1] Therefore, the 2-hydroxy substitution on our target molecule is a promising feature for potential anticancer effects.

Antimicrobial and Antiparasitic Activities

The pyridine nucleus is a common feature in many antimicrobial and antiparasitic agents.[2][4][5][6][17]

-

Antimalarial: 2-aminopyridine derivatives have been extensively studied as antimalarial agents, showing potent in vitro activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum.[18][19][20] The nitrogen atoms in the pyridine ring and the side chain are often crucial for the accumulation of the drug within the parasite.[21]

-

General Antimicrobial: The hydrophilicity and hydrogen-bonding capabilities conferred by the pyridine ring can be advantageous for antimicrobial activity.[22] Various synthetic strategies have yielded pyridine derivatives with good antibacterial and antifungal properties.[2] The lipophilicity of the molecule, often expressed as log P, can also play a critical role in its anti-parasitic activity.[23]

Enzyme Inhibition

Beyond receptor tyrosine kinases, pyridine-containing molecules have been designed as inhibitors of other enzyme classes.

-

Cholinesterase Inhibition: A number of pyridine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.[24][25][26][27] This line of inquiry is particularly relevant for the development of therapeutics for neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the pyridine moiety can interact with key residues in the active site of these enzymes.[24][28]

Metal Chelation

The nitrogen atom of the pyridine ring, along with other heteroatoms in a molecule, can act as a ligand for metal ions.[3] This metal-chelating ability of some pyridine compounds has been explored for various applications, including their use as biological markers and their potential to interfere with metal-dependent biological processes.[29][30]

Part 3: A Proposed Investigational Workflow for 2-Hydroxy-3-pyridyl ethylamine

The following section outlines a systematic, multi-tiered approach to characterize the biological activity of 2-Hydroxy-3-pyridyl ethylamine. The causality behind each experimental choice is explained to ensure a logical and efficient investigation.

Tier 1: Primary Screening - Broad-Spectrum Activity Profiling

The initial phase aims to cast a wide net to identify the most promising areas of biological activity.

3.1.1 Histamine H1 Receptor Functional Assay (Calcium Mobilization)

Given the known activity of its close analog, the primary and most logical starting point is to assess its activity at the histamine H1 receptor.

-

Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the H1 receptor.[12]

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human H1 receptor, such as CHO-K1 or HEK293 cells.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 2-Hydroxy-3-pyridyl ethylamine to the cells. Include histamine as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response). To determine if the compound is a full or partial agonist, compare its maximal effect to that of histamine.

-

3.1.2 Broad-Spectrum Cytotoxicity Screening

This assay provides a general assessment of the compound's toxicity and potential as an antiproliferative agent.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[31]

-

Methodology:

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) in 96-well plates.

-

Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of 2-Hydroxy-3-pyridyl ethylamine for 48-72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Visualization of the Tier 1 Experimental Workflow

Caption: Tier 1 screening workflow for 2-Hydroxy-3-pyridyl ethylamine.

Tier 2: Secondary Assays - Mechanistic Elucidation and Target Validation

Based on the results from Tier 1, more focused secondary assays can be employed.

If Histaminergic Activity is Observed:

-

Receptor Binding Assay: To determine the binding affinity (Ki) of the compound for the H1 receptor. This is typically a competitive binding assay using a radiolabeled H1 antagonist (e.g., [3H]mepyramine).[32]

-

H1 Receptor Antagonist Assay: To confirm that the observed effects are indeed H1-mediated, pre-incubate the cells with a known H1 antagonist (e.g., mepyramine) before adding 2-Hydroxy-3-pyridyl ethylamine and observe if the response is blocked.[10][33]

If Cytotoxicity is Observed:

-

Apoptosis vs. Necrosis Assay: To determine the mechanism of cell death. This can be achieved using Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Target-Based Enzyme Inhibition Assays: Based on the antiproliferative profile and structural alerts, one could investigate the inhibition of specific enzymes like FGFRs or cholinesterases.

-

FGFR Kinase Assay: A biochemical assay using recombinant FGFR1 and a generic kinase substrate (e.g., poly(Glu, Tyr)) to measure the inhibition of phosphorylation.

-

Cholinesterase Inhibition Assay (Ellman's Method): A colorimetric assay that measures the activity of AChE or BChE by detecting the product of substrate (acetylthiocholine) hydrolysis.[27]

-

If No Significant Activity is Observed in Tier 1:

-

Antiparasitic Screening: Evaluate the compound against parasites like Leishmania donovani or Plasmodium falciparum in vitro.

-

Antimicrobial Screening: Test against a panel of gram-positive and gram-negative bacteria and fungi.

Visualization of a Hypothetical H1 Receptor Signaling Pathway

Caption: Hypothetical signaling of 2-Hydroxy-3-pyridyl ethylamine at the H1 receptor.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Primary Screening Results for 2-Hydroxy-3-pyridyl ethylamine

| Assay Type | Target/Cell Line | Parameter | Value | Positive Control | Control Value |

| H1 Receptor Functional Assay | CHO-hH1 Cells | EC50 | 1.2 µM | Histamine | 30 nM |

| % Max Response | 75% | Histamine | 100% | ||

| Cytotoxicity (MTT) Assay | MCF-7 (Breast Cancer) | IC50 | 8.5 µM | Doxorubicin | 0.5 µM |

| HCT116 (Colon Cancer) | IC50 | 12.1 µM | Doxorubicin | 0.7 µM | |

| HEK293 (Non-cancerous) | IC50 | > 50 µM | Doxorubicin | 2.1 µM |

-

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 2-Hydroxy-3-pyridyl ethylamine is a partial agonist at the histamine H1 receptor and exhibits selective cytotoxicity towards cancer cells over non-cancerous cells. This would warrant further investigation into both its histaminergic and anticancer properties.

Part 5: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for initiating the biological characterization of 2-Hydroxy-3-pyridyl ethylamine. By leveraging the knowledge of its structural analogs, we can formulate rational hypotheses about its potential activities. The proposed experimental workflows offer a robust and logical path to systematically test these hypotheses. Positive findings from these in vitro studies would pave the way for more advanced preclinical investigations, including pharmacokinetic profiling, in vivo efficacy studies in animal models of disease (e.g., cancer xenografts or allergy models), and detailed mechanistic studies to identify its precise molecular targets. The journey from a promising chemical structure to a well-characterized bioactive compound is a meticulous one, and the principles and protocols outlined herein provide a solid foundation for that endeavor.

References

-

2-Pyridylethylamine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

2-Pyridineethanamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Histamine H1-receptor antagonist activity assessed in conscious dogs. (1989). British Journal of Pharmacology. [Link]

-

Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. (2020). Inorganic Chemistry. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences. [Link]

-

Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties. (1993). British Journal of Pharmacology. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Omega. [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities. (2021). Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

-

Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. (1998). Journal of Medicinal Chemistry. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Frontiers in Pharmacology. [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]

-

Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). Journal of Medicinal Chemistry. [Link]

- Metal-chelating 2,6-disubstituted pyridine compounds and their use. (1989).

-

Histamine receptor assays. (2001). Current Protocols in Pharmacology. [Link]

-

Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. (2014). British Journal of Pharmacology. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. [Link]

-

Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. (2021). Journal of Neurophysiology. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

-

In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2004). Investigative Ophthalmology & Visual Science. [Link]

-

Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. (2026). Frontiers in Pharmacology. [Link]

-

Structure–Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines. (2012). Journal of Medicinal Chemistry. [Link]

-

Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. (2001). Applied and Environmental Microbiology. [Link]

-

Effect of the lipophilic parameter (log P) on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives. (2011). ResearchGate. [Link]

-

FGFR cell lines: A comprehensive approach to drug discovery and evaluation, from small molecules to biologics, covering binding to activation. (2025). Cancer Research. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

-

Histamine H1 Receptor Assay. (n.d.). Innoprot. Retrieved January 15, 2026, from [Link]

-

A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. (2016). Molecules. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]

-

Pharmacological and Biological Targeting of FGFR1 in Cancer. (2024). Cancers. [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). ResearchGate. [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2025). Expert Opinion on Drug Discovery. [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2022). ACS Omega. [Link]

-

Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). International Journal of Molecular Sciences. [Link]

-

2-Pyridine cyclic triimidazole as a chelating and bridging ligand in mono- and hexa-nuclear Re(I) complexes with emissive properties in solution and in the solid state. (2023). RSC Publishing. [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2021). MDPI. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2021). Scilight Press. [Link]

-

Small-molecule Inhibitors of Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinases (TK). (2003). Current Pharmaceutical Design. [Link]

-

Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). Molecules. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed. [Link]

-

Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. (2024). MalariaWorld. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 8. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Histamine H1-receptor antagonist activity assessed in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening [frontiersin.org]

- 15. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]

- 18. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. hilarispublisher.com [hilarispublisher.com]

- 26. researchgate.net [researchgate.net]

- 27. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors | MDPI [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use - Google Patents [patents.google.com]

- 30. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

This guide provides a comprehensive technical overview of the molecular structure of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The document delves into the synthesis, structural elucidation, and key analytical characterization of this molecule, offering field-proven insights into the experimental choices and data interpretation that underpin its chemical identity.

Introduction and Chemical Identity

2-Hydroxy-3-pyridyl ethylamine dihydrochloride, also known as 2-amino-1-(pyridin-3-yl)ethanol dihydrochloride, is a pyridine derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] Its structure features a pyridine ring, an ethanolamine side chain, and two hydrochloride salts, which enhance its stability and solubility in aqueous media. Understanding the precise three-dimensional arrangement of its atoms and the electronic properties of its functional groups is paramount for predicting its reactivity, biological activity, and formulation characteristics.

Table 1: Chemical Identity of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride

| Identifier | Value |

| IUPAC Name | 2-amino-1-(pyridin-3-yl)ethan-1-ol dihydrochloride |

| Molecular Formula | C₇H₁₂Cl₂N₂O |

| Molecular Weight | 211.09 g/mol |

| CAS Number | 90345-24-7 (for the 2-pyridyl isomer dihydrochloride, often used as a reference) |

| Free Base | 2-amino-1-(pyridin-3-yl)ethan-1-ol |

| Free Base CAS | 92990-44-8 |

| Free Base Formula | C₇H₁₀N₂O[3] |

| Free Base Mol. Wt. | 138.17 g/mol [3] |

Synthesis and Salt Formation

The synthesis of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride is typically achieved through a multi-step process, beginning with a suitable pyridine precursor. A plausible and established synthetic route involves the reduction of an intermediate, followed by salt formation.[4]

Synthetic Workflow

The synthesis can be conceptualized in the following workflow, which is designed to be self-validating through in-process controls and characterization of intermediates.

Caption: Synthetic workflow for 2-Hydroxy-3-pyridyl ethylamine dihydrochloride.

Experimental Protocol

-

Step 1: Imine Formation. 3-Pyridinecarboxaldehyde is dissolved in methanol, and the solution is saturated with ammonia gas at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed, yielding the intermediate imine.

-

Step 2: Reduction. The crude imine solution is cooled in an ice bath, and a reducing agent such as sodium borohydride is added portion-wise. The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the pyridine ring. The reaction progress is again monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

Step 3: Dihydrochloride Salt Formation. The resulting crude free base, 2-amino-1-(pyridin-3-yl)ethanol, is dissolved in a suitable organic solvent like isopropanol. A stoichiometric amount (2 equivalents) of concentrated hydrochloric acid is added dropwise with stirring. The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Structural Elucidation and Spectroscopic Analysis

The definitive molecular structure of 2-Hydroxy-3-pyridyl ethylamine dihydrochloride is elucidated through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of the dihydrochloride salt in a solvent like D₂O would exhibit characteristic signals for the pyridine ring protons and the ethylamine side chain. The protonation of the pyridine nitrogen and the amino group will cause a downfield shift of adjacent protons compared to the free base.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2 | ~8.8 | s | - |

| Pyridine H-6 | ~8.7 | d | ~5 |

| Pyridine H-4 | ~8.5 | d | ~8 |

| Pyridine H-5 | ~7.8 | dd | ~8, 5 |

| Methine CH-OH | ~5.0 | t | ~6 |

| Methylene CH₂-N | ~3.4 | d | ~6 |